molecular formula C13H8ClFN2O B8667662 6-chloro-2-(4-fluoro-1H-indol-2-yl)pyridin-3-ol

6-chloro-2-(4-fluoro-1H-indol-2-yl)pyridin-3-ol

Cat. No.: B8667662
M. Wt: 262.66 g/mol
InChI Key: ODOUDZOYWJMESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(4-fluoro-1H-indol-2-yl)pyridin-3-ol is a useful research compound. Its molecular formula is C13H8ClFN2O and its molecular weight is 262.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8ClFN2O

Molecular Weight

262.66 g/mol

IUPAC Name

6-chloro-2-(4-fluoro-1H-indol-2-yl)pyridin-3-ol

InChI

InChI=1S/C13H8ClFN2O/c14-12-5-4-11(18)13(17-12)10-6-7-8(15)2-1-3-9(7)16-10/h1-6,16,18H

InChI Key

ODOUDZOYWJMESY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C3=C(C=CC(=N3)Cl)O)C(=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid (5 g, 18.0 mmol), 6-chloro-2-iodopyridin-3-ol (3.82 g, 15.0 mol) and NaHCO3 (3.78 g, 45.0 mol) in 1,4-dioxane (76 mL) and water (7 mL) was stirred at room temperature for 15 min. Then Pd(PPh3)2Cl2 (527 mg, 0.75 mmol) was added under nitrogen atmosphere, and the mixture was heated at 100° C. under N2 for 16 hours. The reaction mixture was cooled to room temperature, diluted with EtOAc (50 mL), filtered and concentrated. The residue was diluted with H2O (60 mL) and EtOAc (30 mL), and the layer was separated, the aqueous layer was extracted with EtOAc (3*30 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (PE/EtOAc=20/1˜3/1) to give 6-chloro-2-(4-fluoro-1H-indol-2-yl)pyridin-3-ol (3 g, yield: 76.5%). 1H-NMR (MeOD, 400 MHz) δ 7.36 (s, 1H), 7.23˜7.27 (m, 2H), 7.03˜7.11 (m, 2H), 6.6˜36.68 (m, 1H). MS (M+H)+: 263/265.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
527 mg
Type
catalyst
Reaction Step Three

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